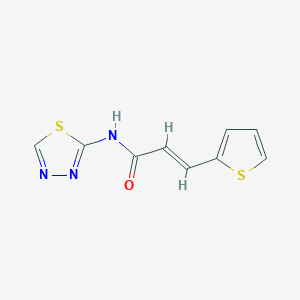

(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide

Description

(E)-N-(1,3,4-Thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core linked via an α,β-unsaturated amide (enamide) moiety to a thiophen-2-yl group. The (E)-configuration of the enamide ensures planarity, which may enhance π-π stacking interactions with biological targets. The 1,3,4-thiadiazole ring is a nitrogen-sulfur heterocycle known for its electron-withdrawing properties and role in medicinal chemistry, particularly in antitumor and antimicrobial agents . The thiophene substituent introduces sulfur-based aromaticity, which influences electronic distribution and lipophilicity compared to phenyl or substituted phenyl groups .

Properties

IUPAC Name |

(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS2/c13-8(11-9-12-10-6-15-9)4-3-7-2-1-5-14-7/h1-6H,(H,11,12,13)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXRCVYBSRAKOW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328307 | |

| Record name | (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

406928-37-8 | |

| Record name | (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide typically involves the reaction of 1,3,4-thiadiazole derivatives with thiophene-containing compounds. One common method includes the condensation of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the double bond or the thiadiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiadiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of thiophene and thiadiazole derivatives. The compound (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide has shown promising results against various bacterial and fungal strains. Notably:

- Activity against Gram-positive and Gram-negative bacteria : Compounds with similar structures have exhibited significant antibacterial activity, making them potential candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research indicates that derivatives containing the thiadiazole ring can inhibit cancer cell growth through various mechanisms:

- Induction of apoptosis : Studies have shown that these compounds can trigger programmed cell death in cancer cells .

- Cell cycle arrest : They affect critical phases of the cell cycle, thereby preventing uncontrolled proliferation .

For instance, derivatives tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines demonstrated significant cytotoxicity with IC50 values in the low micromolar range .

Potential Therapeutic Uses

Given their diverse biological activities, compounds like this compound are being explored for various therapeutic applications:

Antiviral Agents

Recent studies suggest that compounds with similar structures may possess antiviral properties, making them candidates for treating viral infections . The mechanism often involves inhibiting viral replication or entry into host cells.

Anti-inflammatory Agents

The anti-inflammatory potential of thiophene derivatives has also been documented, suggesting that these compounds could be useful in treating inflammatory diseases .

Case Studies and Research Findings

Several key studies highlight the effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism of action of (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide involves its interaction with various molecular targets. The thiadiazole ring can act as a hydrogen-bonding domain and electron donor, which allows it to interact with enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Thiadiazole Derivatives

The 1,3,4-thiadiazole derivatives in (e.g., compounds 5e, 5f, 5h) exhibit variations in substituents at the 5-position of the thiadiazole ring (e.g., benzylthio, chlorobenzylthio) and phenoxy acetamide side chains. In contrast, the target compound replaces the phenoxy group with a thiophen-2-ylprop-2-enamide chain, introducing conjugation and sulfur-based aromaticity. This structural difference likely alters electronic properties:

Pharmacopeial Derivatives

lists pharmacopeial 1,3,4-thiadiazole derivatives (e.g., c: N-(1,3,4-Thiadiazol-2-yl)acetamide), which lack aromatic side chains.

Physical Properties

Melting points and yields from highlight substituent-dependent trends:

The higher yields of benzylthio derivatives (5h: 88%) suggest steric or electronic stabilization during synthesis.

Biological Activity

The compound (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, while providing a comprehensive overview of relevant research findings.

Antimicrobial Activity

-

Mechanism and Efficacy

- Compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives exhibit inhibitory effects on Staphylococcus epidermidis and other Gram-positive bacteria. The mechanism involves interaction with bacterial proteins, supported by molecular docking studies .

- A recent study highlighted the antimicrobial efficacy of thiadiazole derivatives synthesized from 2-thiopheneacetic acid , which displayed notable activity against both Gram-negative and Gram-positive bacteria .

- Research Findings

Anticancer Activity

-

Cell Line Studies

- The antiproliferative effects of the compound were evaluated using the MTT assay against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. Notably, some derivatives exhibited IC50 values significantly lower than that of standard treatments like doxorubicin .

- Molecular docking studies identified VEGFR-2 as a potential target for these compounds, suggesting a mechanism by which they inhibit tumor growth through angiogenesis suppression .

- Case Studies

Anti-inflammatory Activity

- Evaluation Methods

- The anti-inflammatory properties of thiadiazole derivatives were assessed through various in vitro assays. Compounds showed significant inhibition of inflammatory markers in cell culture models .

- The structure-activity relationship (SAR) analysis indicated that the presence of the thiadiazole ring enhances anti-inflammatory activity, likely due to its ability to modulate signaling pathways involved in inflammation.

Summary of Research Findings

The following table summarizes key findings related to the biological activities of This compound :

Q & A

Q. What are the optimal synthetic routes for (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide, and how do reaction conditions influence yield and purity?

Methodological Answer : The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions. For example, thiophene-substituted acrylamides can be synthesized by reacting thiophene-2-carboxaldehyde with cyanoacetamide derivatives under Knoevenagel condensation conditions . Key steps include:

- Precursor preparation : Use of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form intermediates .

- Cyclization : Treatment with iodine and triethylamine in DMF to cleave atomic sulfur (S₈) and form the thiadiazole core .

- Critical parameters : Solvent polarity (acetonitrile vs. DMF), reaction time (short reflux for intermediates), and stoichiometry of iodine influence yield. Purity is enhanced via recrystallization in ethanol or methanol .

Table 1 : Representative Reaction Conditions for Thiadiazole Derivatives

| Precursor | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Thiophene-2-carboxaldehyde | Acetonitrile | None | 65–70 | >95% | |

| Trichloroethyl carboxamide | DMF | I₂, Et₃N | 78–82 | >98% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

Methodological Answer : Characterization relies on multimodal spectroscopy:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Stretching vibrations for C=O (amide I band) at 1650–1680 cm⁻¹ and N-H (amide II) at 1550–1600 cm⁻¹ .

- Thiadiazole ring C-S-C vibrations at 690–720 cm⁻¹ .

- Mass Spectrometry (MS) :

- Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., ~291 g/mol for C₁₀H₉N₃OS₂ derivatives) .

Table 2 : Key Spectral Markers

| Technique | Marker Range | Functional Group |

|---|---|---|

| ¹H NMR | δ 6.8–7.5 ppm | Thiophene protons |

| ¹³C NMR | δ 160–170 ppm | Thiadiazole C=N/C=S |

| IR | 1650–1680 cm⁻¹ | Amide C=O |

Advanced Research Questions

Q. How does the stereochemistry (E/Z isomerism) of the propenamide moiety influence biological activity?

Methodological Answer : The (E)-configuration is critical for planar molecular geometry, enhancing interactions with biological targets like kinases or DNA. Comparative studies using NOESY NMR or X-ray crystallography can confirm stereochemistry:

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ProTox-II to assess:

- Toxicity : Thiophene derivatives may form reactive metabolites; employ DFT calculations to evaluate sulfoxide formation potential .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer : Discrepancies arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (doxorubicin) .

- SAR Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups on thiophene) using IC₅₀ heatmaps .

Table 3 : IC₅₀ Variability in Anticancer Studies

| Substituent | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Nitrophenyl | MCF-7 | 12.3 | |

| 4-Hydroxy-3-methoxyphenyl | HeLa | 8.7 |

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

Methodological Answer : Antimicrobial activity depends on:

- Bacterial strain specificity : Gram-positive (S. aureus) vs. Gram-negative (E. coli) membrane permeability differences .

- pH sensitivity : Thiadiazole derivatives exhibit enhanced activity at pH 5.5–6.0 due to protonation of the thiadiazole nitrogen .

- Compound stability : Degradation in aqueous media (e.g., hydrolysis of the propenamide bond) reduces efficacy .

Q. How can structural modifications improve solubility without compromising bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.